5-(4-nitrophenyl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]pyrimidin-2-amine
Overview
Description
5-(4-nitrophenyl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]pyrimidin-2-amine is a complex organic compound characterized by the presence of nitrophenyl and pyrimidin-2-amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-nitrophenyl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]pyrimidin-2-amine typically involves the condensation of 4-nitrobenzaldehyde with 5-(4-nitrophenyl)pyrimidin-2-amine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl groups can undergo oxidation to form nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted nitrophenyl derivatives.
Scientific Research Applications
5-(4-nitrophenyl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-(4-nitrophenyl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]pyrimidin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl groups can participate in electron transfer reactions, while the pyrimidin-2-amine moiety can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
5-iodo-4-(4-nitrophenyl)pyrimidin-2-amine: Similar structure with an iodine atom instead of the ethylideneamino group.
4-nitrophenylpyrimidine derivatives: Compounds with variations in the substituents on the pyrimidine ring.
Uniqueness
5-(4-nitrophenyl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]pyrimidin-2-amine is unique due to the presence of both nitrophenyl and ethylideneamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications and interactions that are not observed in similar compounds.
Properties
IUPAC Name |
5-(4-nitrophenyl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]pyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O4/c1-12(13-2-6-16(7-3-13)23(25)26)21-22-18-19-10-15(11-20-18)14-4-8-17(9-5-14)24(27)28/h2-11H,1H3,(H,19,20,22)/b21-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZALWALXAHBPBU-CIAFOILYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC=C(C=N1)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=NC=C(C=N1)C2=CC=C(C=C2)[N+](=O)[O-])/C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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